3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester
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Overview
Description
3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two ester groups and a methyl substitution, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Esterification: The carboxylic acid groups are then esterified using alcohols (ethyl alcohol and methyl alcohol) in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and time) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester groups can be hydrolyzed by esterases, providing insights into enzyme specificity and activity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. Isoxazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester involves its interaction with biological molecules through its ester and isoxazole groups. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions. The isoxazole ring can interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Isoxazoledicarboxylic acid, 5-methyl-, methyl ester
- 3,4-Isoxazoledicarboxylic acid, 5-methyl-, ethyl ester
- 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-methyl 4-ethyl ester
Uniqueness
3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester is unique due to its specific ester substitutions, which confer distinct chemical properties and reactivity. The combination of ethyl and methyl esters provides a balance of hydrophobicity and reactivity, making it suitable for various applications in synthesis and research.
This compound’s unique structure allows for selective reactions and interactions, distinguishing it from other isoxazole derivatives and making it a valuable tool in scientific and industrial applications.
Properties
IUPAC Name |
3-O-ethyl 4-O-methyl 5-methyl-1,2-oxazole-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-4-14-9(12)7-6(8(11)13-3)5(2)15-10-7/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIQYPVEKFLRCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416047 |
Source
|
Record name | 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198135-28-3 |
Source
|
Record name | 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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